molecular formula C9H21NO2Si B11894043 Ethyl (triethylsilyl)carbamate CAS No. 61907-02-6

Ethyl (triethylsilyl)carbamate

Cat. No.: B11894043
CAS No.: 61907-02-6
M. Wt: 203.35 g/mol
InChI Key: ZPQLIFIHLCQQHZ-UHFFFAOYSA-N
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Description

Ethyl (triethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl group, a triethylsilyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (triethylsilyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis can be applied. Industrial production would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (triethylsilyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (triethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triethylsilyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Comparison

Ethyl (triethylsilyl)carbamate is unique due to the presence of the triethylsilyl group, which imparts distinct properties such as increased hydrophobicity and steric bulk. This makes it more suitable for specific applications in organic synthesis and drug design compared to other carbamates .

Biological Activity

Introduction

Ethyl (triethylsilyl)carbamate is a carbamate compound that has garnered attention in pharmacological and toxicological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological effects, supported by relevant case studies and data.

Chemical Structure and Properties

This compound, with the molecular formula C7H17N1O2Si1C_7H_{17}N_1O_2Si_1, features a triethylsilyl group that enhances its stability and solubility in organic solvents. This structural modification is significant for its biological activity, particularly in enzyme interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H17N1O2Si1C_7H_{17}N_1O_2Si_1
Molecular Weight175.29 g/mol
SolubilitySoluble in organic solvents
StabilityEnhanced by triethylsilyl group

Enzyme Inhibition

Carbamates are known for their ability to inhibit enzymes through covalent bonding at active sites. This compound has been shown to interact with various enzymes, potentially affecting metabolic pathways. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, thereby impacting cholinergic signaling pathways .

Case Study: Neurotoxic Effects

A study involving Caenorhabditis elegans demonstrated that chronic exposure to ethyl carbamate resulted in significant developmental and reproductive toxicity. The findings revealed:

  • Growth Inhibition : Exposure at concentrations of 50 mM led to a 9% reduction in body size, increasing to 69% at 150 mM.
  • Reproductive Toxicity : Brood size decreased by 93% at the highest concentration tested.
  • Neurodegeneration : The compound induced dopaminergic neurodegeneration, with up-regulation of genes associated with neuronal regulation and detoxification processes .

Table 2: Effects of Ethyl Carbamate on C. elegans

Concentration (mM)Body Size Reduction (%)Brood Size Reduction (%)
5090
1001259
1506993

Toxicological Profile

This compound has been classified as a probable carcinogen. Studies have indicated that it can induce oxidative stress and alter gene expression related to detoxification processes. For instance, exposure led to the differential expression of over 4,000 genes in C. elegans, highlighting its potential impact on cellular functions and health .

Mechanisms of Toxicity

  • Oxidative Stress : Increased levels of oxidative markers were observed following exposure.
  • Gene Expression Changes : Up-regulation of antioxidant enzymes suggests an adaptive response to oxidative damage.

Potential Therapeutic Applications

Despite its toxicological concerns, the enzyme inhibition properties of this compound suggest potential applications in drug development. Its structural features may be exploited to design selective inhibitors for therapeutic targets in various diseases, including neurological disorders.

Future Directions

Further research is needed to:

  • Elucidate the precise mechanisms underlying its biological activity.
  • Explore its potential as a lead compound in drug discovery while mitigating toxic effects.

Properties

CAS No.

61907-02-6

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

IUPAC Name

ethyl N-triethylsilylcarbamate

InChI

InChI=1S/C9H21NO2Si/c1-5-12-9(11)10-13(6-2,7-3)8-4/h5-8H2,1-4H3,(H,10,11)

InChI Key

ZPQLIFIHLCQQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N[Si](CC)(CC)CC

Origin of Product

United States

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